molecular formula C16H15N3OS B11622353 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 72701-64-5

3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11622353
CAS No.: 72701-64-5
M. Wt: 297.4 g/mol
InChI Key: RSGIEJAVCYAYCA-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative.

    Introduction of Amino and Dimethyl Groups: The amino and dimethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as dimethylamine and ammonia.

    N-Phenylation: The final step involves the N-phenylation of the thieno[2,3-b]pyridine core using phenyl isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially distinct properties and applications.

Scientific Research Applications

3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

72701-64-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-9-8-10(2)18-16-12(9)13(17)14(21-16)15(20)19-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3,(H,19,20)

InChI Key

RSGIEJAVCYAYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3)N)C

Origin of Product

United States

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